(2-Oxoindolin-6-yl)boronic acid

Organic Synthesis Cross-Coupling Chemistry Reaction Optimization

Researchers requiring a reliable 6-position oxindole building block for Suzuki-Miyaura diversification often face inconsistent reactivity from positional isomers. (2-Oxoindolin-6-yl)boronic acid (CAS 1217500-61-2) resolves this with a defined substitution pattern critical for ATP-binding pocket interactions in kinase inhibitor libraries. - Enables modular SAR exploration at the 6-position via palladium-catalyzed cross-coupling. - Pre-functionalized for intramolecular macrocyclization in complex natural product synthesis. - Supplied with batch-specific QC (NMR, HPLC) and ambient-to-cold chain shipping options.

Molecular Formula C8H8BNO3
Molecular Weight 176.966
CAS No. 1217500-61-2
Cat. No. B595932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxoindolin-6-yl)boronic acid
CAS1217500-61-2
Molecular FormulaC8H8BNO3
Molecular Weight176.966
Structural Identifiers
SMILESB(C1=CC2=C(CC(=O)N2)C=C1)(O)O
InChIInChI=1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-2,4,12-13H,3H2,(H,10,11)
InChIKeyYLNQBQVYRMHRAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Oxoindolin-6-yl)boronic Acid Overview and Procurement


(2-Oxoindolin-6-yl)boronic acid (CAS 1217500-61-2), also known as oxindole-6-boronic acid, is a heteroarylboronic acid derivative featuring an oxindole core with a boronic acid group at the 6-position. It has the molecular formula C8H8BNO3 and a molecular weight of 176.97 g/mol. [1] This compound serves as a versatile building block in organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for pharmaceutical research. The compound is commercially available from multiple reputable vendors with typical purities of ≥97% or 98%, and is recommended for storage at 2-8°C.

Suzuki-Miyaura cross-coupling

Heteroarylboronic acid building block for palladium-catalyzed C-C bond formation at the 6-position

6-substituted oxindole diversification

Enables modular construction of oxindole-focused compound libraries for structure-activity studies

Medicinal chemistry scaffold

Supports kinase-targeted and macrocycle-oriented synthesis workflows in early-stage discovery

Substitution Risks with Generic Boronic Acids


The 6-position substitution pattern on the oxindole ring of (2-Oxoindolin-6-yl)boronic acid is not arbitrary; it dictates a unique electronic and steric environment that directly governs its reactivity in palladium-catalyzed cross-coupling reactions and its biological profile. Simply substituting this compound with a different positional isomer (e.g., 5-yl or 4-yl) or a structurally similar boronic acid like Indole-3-boronic acid will almost certainly lead to divergent reaction outcomes and altered biological activity. This is due to the specific influence of the substituent's location on the electron density of the oxindole ring, which affects the transmetalation step in cross-coupling reactions and the binding affinity to biological targets. Furthermore, the presence of the 2-oxo group introduces specific hydrogen-bonding capabilities and solubility characteristics that are absent in fully aromatic indole-based boronic acids. [1] Therefore, empirical evidence is required to justify any substitution, and the following quantitative data demonstrates the specific, non-interchangeable profile of (2-Oxoindolin-6-yl)boronic acid.

Target: 6-yl isomer

Positional isomer substitution may alter transmetalation efficiency and coupling yield; 6-yl reactivity profile may not transfer to 5-yl or 4-yl analogs

Substitute: 5-yl / 4-yl isomer
Target: 2-oxoindoline core

Fully aromatic indole boronic acids lack the 2-oxo hydrogen-bonding capability; binding-mode context may differ in kinase-targeted libraries

Substitute: Indole-3-boronic acid
Target: Oxindole-6-B(OH)2

Alternative heterocyclic boronic acids with different ring electronics may shift coupling reactivity and downstream biological assay context

Substitute: Generic heteroaryl-B(OH)2

Quantitative Evidence for Scientific Selection


6-Position vs. 5-Position Reactivity in Suzuki-Miyaura Coupling

While both (2-Oxoindolin-6-yl)boronic acid and its 5-yl isomer are competent partners in Suzuki-Miyaura cross-coupling reactions, the 6-position derivative has been more extensively utilized in the synthesis of kinase inhibitor scaffolds, particularly imidazopyridazines, due to its favorable electronic properties. [1] The 6-substitution pattern can influence the yield and rate of the transmetalation step compared to the 5-yl isomer, although direct quantitative comparative data in identical reaction conditions is scarce in the primary literature.

Positional reactivity
Class-level inference

6-yl isomer more extensively utilized in kinase inhibitor scaffold synthesis vs. 5-yl isomer; direct comparative data limited

Positional reactivity context; data to verify

Inferred from distinct synthetic application patterns, not from a single controlled study

Organic Synthesis Cross-Coupling Chemistry Reaction Optimization

Biological Growth Inhibition Profile Comparison

Comparative studies between (2-Oxoindolin-6-yl)boronic acid analogs and combretastatin A-4 reveal distinct growth inhibition profiles, suggesting a unique mechanism of action tied to the 6-substituted oxindole scaffold. A COMPARE analysis yielded a correlation coefficient of r = 0.553, indicating a significant divergence from the combretastatin A-4 profile. This suggests that the biological activity of molecules built from this scaffold is not a general oxindole effect but is highly dependent on the specific substitution pattern.

Growth inhibition profile
Head-to-head

COMPARE analysis r = 0.553 vs. combretastatin A-4

Reported growth inhibition divergence from tubulin inhibitor comparator

Indicates distinct mechanism context; specific cell lines not detailed

Medicinal Chemistry Cancer Research Kinase Inhibition

Pharmacophoric Advantage of the 2-Oxo Group in Kinase Design

The 2-oxoindoline scaffold is recognized as a 'privileged scaffold' for kinase inhibitor development due to its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases. [1] This is a structural feature not present in fully aromatic indole-based boronic acids like Indole-3-boronic acid. The 2-oxo group serves as both a hydrogen bond acceptor and donor, enabling specific and often potent interactions with kinase hinge regions. This class-level property differentiates it from Indole-3-boronic acid, which, while also a kinase inhibitor, operates with a different binding mode and target profile.

2-Oxo pharmacophore
Class-level inference

2-oxo group enables hydrogen-bond donor/acceptor interactions in kinase hinge regions

Class-level pharmacophoric feature context

Established SAR; direct comparative binding assay not provided

Drug Design Kinase Inhibitor Structure-Activity Relationship

Proven Utility in Macrocycle Synthesis via Intramolecular Suzuki-Miyaura Reaction

(2-Oxoindolin-6-yl)boronic acid and its derivatives have been successfully employed in the key macrocyclization step of complex natural product syntheses, such as the total synthesis of arylomycins A2 and B2. This was achieved using an intramolecular Suzuki-Miyaura cross-coupling from a borylated tripeptide precursor. [1] This application demonstrates the compound's robust performance under challenging reaction conditions required for constructing strained macrocyclic systems, a feat that is not universally achievable with other boronic acid derivatives without extensive optimization. [1]

Macrocyclization utility
Reported

Successfully employed in intramolecular Suzuki-Miyaura macrocyclization for arylomycin A2/B2 total synthesis

Demonstrated in complex macrocycle synthesis context

Qualitative feasibility evidence; 14-membered macrocycle on tripeptide scaffold

Natural Product Synthesis Macrocyclization Suzuki-Miyaura Coupling

Research Applications and Use Cases


Medicinal Chemistry: Novel Kinase Inhibitor Design

Based on its classification as a privileged scaffold for kinase inhibition [1], (2-Oxoindolin-6-yl)boronic acid is a strategic building block for generating libraries of 6-substituted oxindoles. These compounds can be designed to target the ATP-binding pocket of various kinases, with the 2-oxo group providing critical hydrogen bonding interactions. The boronic acid handle allows for efficient, modular diversification at the 6-position via Suzuki-Miyaura coupling to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Total Synthesis of Complex Natural Products

This compound has proven its utility in advanced organic synthesis, specifically as a precursor in the total synthesis of macrocyclic natural products like arylomycins [2]. Researchers working on similar complex targets can leverage its demonstrated reactivity in intramolecular Suzuki-Miyaura macrocyclizations. Its availability as a stable, pre-functionalized building block simplifies synthetic routes to elaborate oxindole-containing architectures.

Chemical Probes for AMPK Pathway Studies

Given the role of oxindole derivatives in inhibiting AMP-activated protein kinase (AMPK) , this boronic acid can be used to create targeted chemical probes. By coupling the (2-Oxoindolin-6-yl)boronic acid scaffold to various aryl groups, researchers can generate a panel of compounds to investigate AMPK's role in cellular energy homeostasis and its potential as a therapeutic target for metabolic disorders and cancer.

Process Chemistry: Cross-Coupling Methodology Development

As a heteroarylboronic acid with a specific substitution pattern, this compound is a valuable substrate for developing and optimizing palladium-catalyzed cross-coupling reactions . Its unique electronic properties provide a challenging yet informative test case for new catalysts and reaction conditions, contributing to the advancement of robust synthetic methodologies applicable to a wide range of heterocyclic systems.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
2-oxoindoline hydrogen-bonding pharmacophore context
ATP-binding pocket engagement and isoform selectivity profiling
Natural product total synthesis
Intramolecular Suzuki-Miyaura macrocyclization performance
Macrocyclization yield and ring-size compatibility under target conditions
AMPK pathway probe development
Oxindole scaffold for cellular target engagement studies
AMPK inhibition assay context and cellular energy homeostasis endpoints
Cross-coupling methodology research
6-position heteroarylboronic acid electronic profile
Catalyst and ligand screening under heterocyclic coupling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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